

theoretical studies and quantum chemical calculations of fluorinated benzoic acids

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Compound of Interest

Compound Name: *2,4-Difluoro-3-methylbenzoic acid*

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An In-depth Technical Guide on the Theoretical Studies and Quantum Chemical Calculations of Fluorinated Benzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Fluorinated benzoic acids represent a pivotal class of molecules in medicinal chemistry and materials science. The introduction of fluorine atoms into the benzoic acid scaffold dramatically alters its physicochemical properties, including acidity, lipophilicity, and metabolic stability. Understanding these modifications at a molecular level is crucial for the rational design of novel pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the theoretical and quantum chemical approaches used to investigate fluorinated benzoic acids, summarizing key findings and methodologies.

Conformational Analysis and Molecular Structure

Quantum chemical calculations are instrumental in elucidating the conformational landscapes of fluorinated benzoic acids. The orientation of the carboxylic acid group relative to the benzene ring and the position of fluorine substituents dictate the molecule's overall shape and reactivity.

Theoretical studies have shown that for many fluorinated benzoic acids, the global minimum conformation is planar, similar to benzoic acid itself.^{[1][2]} However, the presence of ortho-substituents can lead to non-planar structures due to steric hindrance.^[2]

A common computational approach involves scanning the potential energy surface along key dihedral angles, such as the C-C-C=O and O=C-O-H torsions.[\[1\]](#) These scans help identify stable conformers (local and global minima) and the transition states connecting them. For instance, in 3,5-difluorobenzoic acid and 3,4,5-trifluorobenzoic acid, two primary conformers are typically identified: a low-energy planar structure and a higher-energy non-planar form.[\[1\]](#)[\[3\]](#)

Table 1: Calculated Conformational Energies of Selected Fluorinated Benzoic Acids

Compound	Method/Basis Set	Conformer	Relative Energy (kJ/mol)	Reference
3,5-Difluorobenzoic Acid	B3LYP/aug-cc-pVTZ	Planar (Global Minimum)	0	[1]
Non-planar	26.5	[1]		
3,4,5-Trifluorobenzoic Acid	B3LYP/aug-cc-pVTZ	Planar (Global Minimum)	0	[3]
Non-planar	28.2	[3]		
Benzoic Acid	-	Non-planar	27.36	[3]

Influence of Fluorination on Acidity

The acidity of benzoic acid derivatives is a critical parameter, particularly in drug development, as it influences their absorption, distribution, metabolism, and excretion (ADME) properties. Fluorine, being highly electronegative, acts as an electron-withdrawing group, which generally increases the acidity of the carboxylic acid.[\[3\]](#) This effect stabilizes the resulting carboxylate anion.

The position of the fluorine atom on the benzene ring significantly impacts the pKa value. Quantum chemical calculations can predict these trends by analyzing parameters such as the bond lengths within the carboxylic acid group and the charge distribution in the molecule. For example, a shortening of the C=O and C-O bonds in the carboxylic group can be correlated

with increased acidity.^[3] While the presence of fluorine generally increases acidity, the exact effect depends on its position and number.^[3]

Spectroscopic Properties

Quantum chemical calculations are indispensable for interpreting experimental spectroscopic data, such as rotational and vibrational spectra. By calculating spectroscopic constants, researchers can guide the assignment of experimental spectra and gain insights into the molecular structure and dynamics.

For example, calculated rotational constants for 3,5-difluorobenzoic acid and 3,4,5-trifluorobenzoic acid have shown excellent agreement with experimental values obtained from microwave spectroscopy.^{[1][3]} This agreement provides strong evidence for the accuracy of the calculated molecular structures.

Vibrational frequencies calculated using methods like Density Functional Theory (DFT) can be compared with experimental FT-IR and FT-Raman spectra to assign vibrational modes.^{[4][5]}

Table 2: Comparison of Experimental and Calculated Rotational Constants for 3,4,5-Trifluorobenzoic Acid

Parameter	Experimental (MHz)	Calculated (DFT) (MHz)
A	1535.31408(32)	1534.6
B	650.31751(16)	650.0
C	456.98499(12)	456.7

Source: Adapted from Hong et al., 2023.^[3]

Intermolecular Interactions

The study of intermolecular interactions is crucial for understanding the properties of fluorinated benzoic acids in the solid state and in biological systems. Quantum chemical methods can be used to investigate hydrogen bonding and other non-covalent interactions in dimers and co-crystals.^{[6][7]} For instance, the formation of cyclic dimers through hydrogen bonding between the carboxylic acid groups is a common feature of benzoic acids.^[7]

Methodologies

Computational Protocols

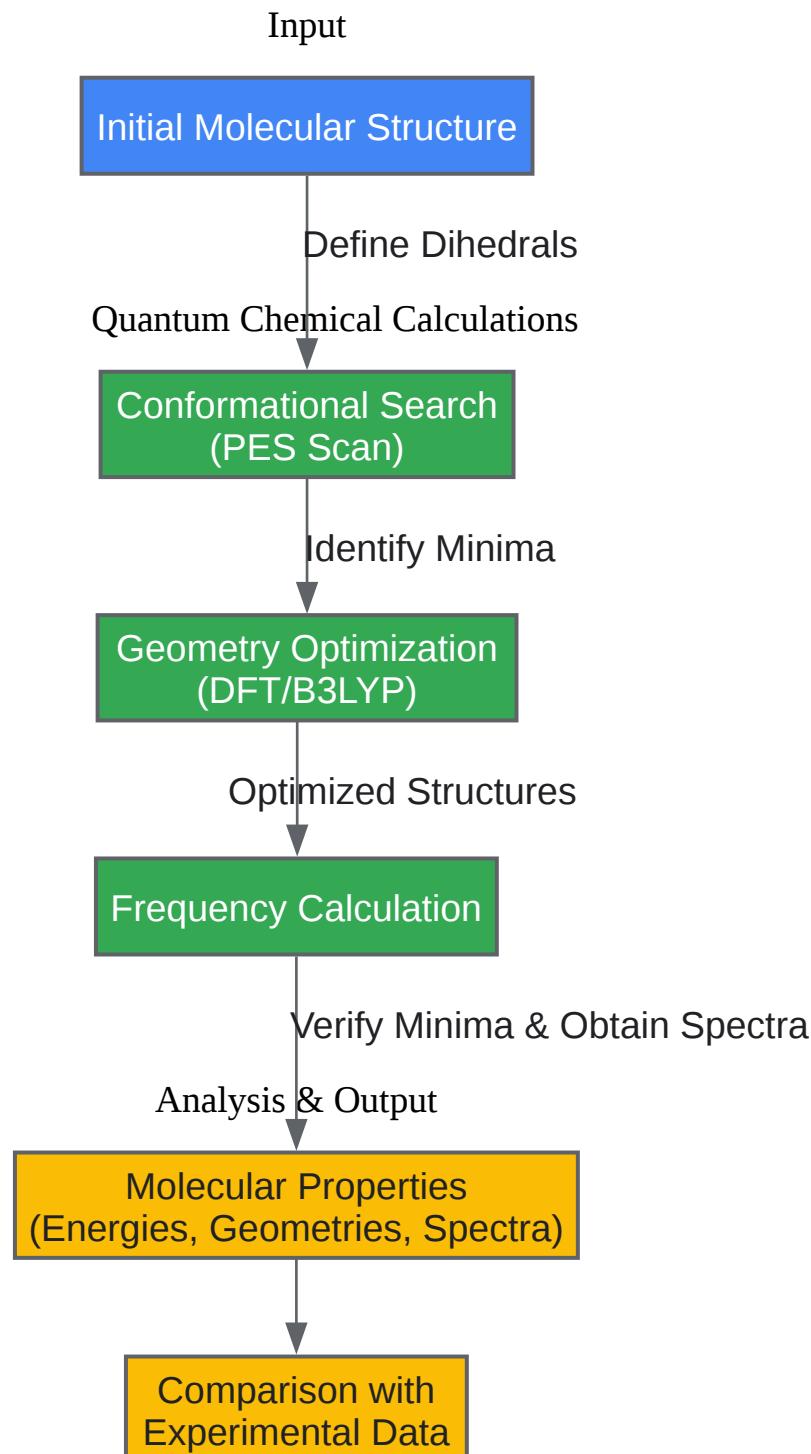
A typical quantum chemical investigation of a fluorinated benzoic acid involves the following steps:

- Conformational Search: The potential energy surface is explored to identify all possible stable conformers. This is often done by systematically rotating key dihedral angles.[1]
- Geometry Optimization: The geometries of the identified conformers are optimized to find the minimum energy structures. This is commonly performed using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p) or aug-cc-pVTZ).[1][2]
- Frequency Calculations: Vibrational frequencies are calculated at the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data and predicted vibrational spectra.[4]
- Property Calculations: Various molecular properties, such as rotational constants, dipole moments, and atomic charges, are calculated at the optimized geometries.

The Gaussian suite of programs is widely used for these types of calculations.[1][3]

Visualizations

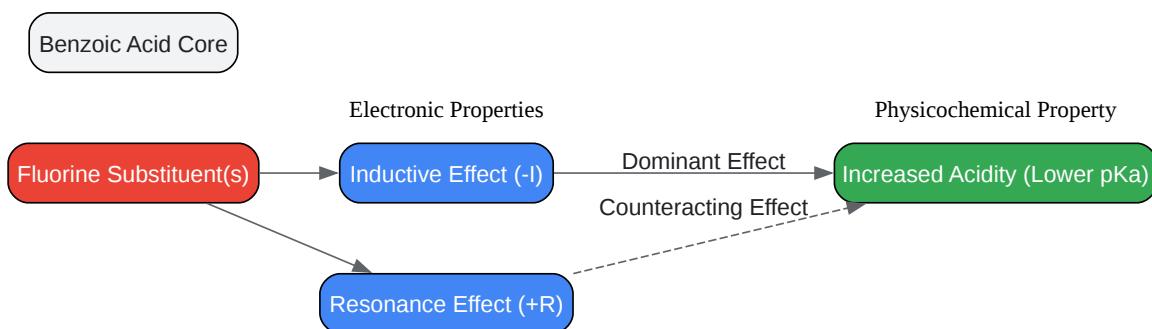
The following diagrams illustrate key concepts and workflows in the theoretical study of fluorinated benzoic acids.



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Caption: A generalized workflow for the quantum chemical investigation of fluorinated benzoic acids.

Fluorinated Benzoic Acid

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